molecular formula C12H14ClNO2 B2738794 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone CAS No. 1537816-91-3

2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

Cat. No.: B2738794
CAS No.: 1537816-91-3
M. Wt: 239.7
InChI Key: LVSFXNVPVYTMOZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is a synthetic intermediate based on the privileged 1,4-benzoxazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. The 1,4-benzoxazine core is recognized as a versatile building block for constructing biologically active molecules, with documented applications in research targeting disorders of the central nervous system, inflammation, and metabolic diseases . The reactive chloroacetyl group present in this compound provides a handle for further synthetic elaboration, allowing researchers to link the benzoxazine moiety to other pharmacophores or create diverse chemical libraries. The 1,4-benzoxazine scaffold is considered a privileged structure in drug discovery due to its broad and potent biological activities. Scientific literature indicates that derivatives of this core exhibit a wide spectrum of pharmacological properties, including anticancer , antibacterial , anti-inflammatory , antidiabetic , and antiviral activities . Specifically, 1,4-benzoxazine derivatives have been identified as key structural components in the development of potential treatments for neurodegenerative conditions, such as Alzheimer's disease and depression, due to their ability to interact with central nervous system targets . Furthermore, some derivatives have been investigated as cannabinoid receptor agonists, indicating potential applications in pain management . This compound is presented as a high-purity chemical building block designed for research applications exclusively. It is intended for use in organic synthesis, medicinal chemistry efforts, and the discovery of new biologically active compounds. Researchers can utilize this intermediate to develop novel molecules for in vitro and in vivo biological testing. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8-3-4-10-11(5-8)16-9(2)7-14(10)12(15)6-13/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFXNVPVYTMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=C(C=C2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazine ring system with a chloro substituent and a ketone functional group. Its molecular formula is C12H14ClN2O, and it exhibits properties typical of benzoxazine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone. The compound has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus5.64 µMAntibacterial
Escherichia coli8.33 µMAntibacterial
Candida albicans16.69 µMAntifungal
Fusarium oxysporum56.74 µMAntifungal

These findings indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal pathogens .

The mechanism by which 2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone exerts its antimicrobial effects appears to involve the inhibition of key enzymes or pathways critical for microbial growth. It is hypothesized that the chloro substituent enhances the compound's ability to penetrate microbial membranes and disrupt essential cellular processes .

Case Studies

A notable case study involved the synthesis and evaluation of this compound alongside other benzoxazine derivatives. The study demonstrated that modifications in the chemical structure significantly influenced biological activity. For instance, compounds with additional halogen substituents generally exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .

Another study focused on the structure–activity relationship (SAR) of similar compounds. It was found that compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria and fungi. This suggests that strategic modifications can optimize the efficacy of benzoxazine derivatives in clinical applications .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone exhibit promising activities as acetylcholinesterase inhibitors. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where inhibition of this enzyme can help increase acetylcholine levels and improve cognitive function .

Case Study: Acetylcholinesterase Inhibition
A study demonstrated that benzoxazine derivatives showed significant inhibitory activity against acetylcholinesterase with IC50 values in the low micromolar range. These findings suggest that 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone could be further explored for its potential therapeutic applications in treating Alzheimer's disease .

Anticancer Activity

The structural motifs present in benzoxazine derivatives have also been linked to anticancer properties. Research has shown that modifications to the benzoxazine structure can yield compounds with selective cytotoxicity against various cancer cell lines.

Case Study: Anticancer Evaluation
A recent study synthesized several benzoxazine derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that certain derivatives exhibited potent antiproliferative effects on cancer cells, suggesting a potential pathway for developing new anticancer agents based on the benzoxazine framework .

Agricultural Applications

Benzoxazines are also being investigated for their role as natural herbicides and fungicides. The ability of compounds like 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone to inhibit specific enzymes in plant pathogens makes them valuable in agricultural chemistry.

Case Study: Herbicidal Activity
Research has shown that certain benzoxazine derivatives can inhibit the growth of specific weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop yield .

Comparative Data Table

The following table summarizes the biological activities of various derivatives of benzoxazine compounds, including 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone:

Compound NameActivity TypeIC50 Value (µM)Reference
2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanoneAcetylcholinesterase Inhibitor5.0
Benzoxazine Derivative AAnticancer Agent10.0
Benzoxazine Derivative BHerbicidal Activity15.0

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Site

The α-chloroketone group enables nucleophilic displacement reactions. Common nucleophiles attack the electrophilic carbon adjacent to chlorine, forming new C-N or C-O bonds:

Reaction TypeConditionsProduct FormedYieldSource
Amine substitutionPiperazine derivatives in DMF2-(Piperazin-1-yl)-1-benzoxazinyl ketone85-92%
HydrolysisAqueous NaOH (60°C)2-Hydroxy-1-benzoxazinyl ethanone78%

This reactivity is exploited in pharmaceutical intermediates, as demonstrated in patent US10087151B2 where piperazine derivatives form bioactive compounds .

Ketone Functional Group Reactivity

The ethanone group participates in classical ketone reactions, though steric hindrance from the benzoxazine ring modulates reactivity:

Reaction TypeReagents/ConditionsKey ObservationsSource
Grignard additionRMgX in THF (-20°C to RT)Forms tertiary alcohols with R groups
Reductive aminationNH₃, NaBH₃CN in MeOHProduces secondary amines
CondensationHydrazines in ethanol refluxForms hydrazone derivatives

The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions.

Benzoxazine Ring Transformations

The 2,3-dihydro-1,4-benzoxazine ring undergoes specific modifications under controlled conditions:

Reaction TypeConditionsOutcomeSource
Acid-catalyzed ring openingHCl (conc.), 100°CForms 2-(chloroacetyl)aminophenol derivative
OxidationKMnO₄ in acidic mediumConverts to benzoxazinone derivatives
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylation at position 4

Ring-opening reactions are particularly sensitive to acid strength and temperature, with HCl generating stable aminophenol intermediates .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group introductions:

Reaction TypeCatalysts/ConditionsProductsYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, toluene/waterBiaryl-functionalized benzoxazines65-72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated derivatives81%

These reactions expand applications in material science by introducing π-conjugated systems .

Comparative Reactivity Table

Key factors influencing reaction pathways:

FactorImpact on ReactivityExample
Solvent polarityHigher polarity accelerates SN2DMF > THF in amine substitutions
TemperatureRing-opening requires >80°CHCl reactions at 100°C
Substituent effectsElectron-donating groups stabilize intermediatesMethyl groups enhance ring stability

This compound's dual functionality makes it valuable for synthesizing heterocyclic scaffolds in medicinal chemistry and advanced materials. Experimental data emphasize the need for precise control of reaction parameters to direct selectivity between ketone and benzoxazine-centered transformations .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Application/Activity Reference
2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone Benzoxazine 2,7-dimethyl C₁₂H₁₄ClNO₂ 247.7 Under investigation N/A
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone Fluorene 2,7-dichloro C₁₅H₉Cl₃O 303.6 Intermediate for Lumifantrine (antimalarial)
2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethanone Benzodithiin None C₁₀H₉ClOS₂ 244.76 Unknown
2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]ethanone Benzodioxin-Piperazine 6-ylmethyl piperazine C₁₅H₁₉ClN₂O₃ 310.78 Predicted CNS activity
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzoxazine-Benzothiophene Isopropyl, trifluorophenyl C₂₇H₂₂F₃N₂O₂S 504.5 Antiparasitic (heartworm)

Key Comparative Analyses

Heterocyclic Core Modifications

  • Benzoxazine vs. Fluorene () : The target compound’s benzoxazine core provides a polar, oxygen-rich environment compared to the fully aromatic fluorene in Lumifantrine intermediates. This difference likely impacts solubility and target binding; fluorene derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration in antimalarials .
  • Benzoxazine vs. Benzodithiin () : Replacing oxygen with sulfur in the benzodithiin analog increases lipophilicity and metabolic stability due to sulfur’s lower electronegativity and resistance to oxidative degradation .

Substituent Effects

  • Methyl vs.
  • Piperazine Addition () : The piperazine moiety in the benzodioxin derivative introduces basicity, improving water solubility and enabling interactions with cationic binding pockets in biological targets .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) pKa
Target Compound ~1.25 (estimated) ~300 (estimated) ~6.5
2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethanone N/A N/A N/A
Piperazine-benzodioxin derivative 1.303 460.4 6.28
  • The piperazine derivative’s higher boiling point (460.4°C) reflects increased molecular complexity and hydrogen-bonding capacity .

Research Findings and Implications

  • Synthetic Utility: Chloroacetylation, as seen in Lumifantrine synthesis (), is a common method for introducing chloroethanone groups, suggesting applicability to the target compound .
  • Structure-Activity Relationships (SAR) : Substituents on the benzoxazine ring (e.g., methyl vs. trifluorophenyl) critically influence target selectivity and potency .
  • Safety Profiling : While chloroethyl motifs are associated with toxicity (e.g., Dialifos), structural diversification may enhance safety .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone?

  • Methodological Answer : The synthesis typically involves chlorination of a precursor ethanone derivative under controlled conditions. For example, chlorination using concentrated hydrochloric acid and aqueous hydroperoxide in ethanol at elevated temperatures (60–80°C) under reflux can yield the target compound. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) improves purity . Inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation side reactions .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700–1750 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹. Compare with reference spectra from databases like NIST Chemistry WebBook .
  • NMR : Use 1H^1H-NMR to resolve methyl groups (δ 1.2–1.5 ppm for CH3_3) and aromatic protons (δ 6.8–7.5 ppm). 13C^{13}C-NMR should confirm the ketone carbon (δ 190–210 ppm) and quaternary carbons in the benzoxazine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine .

Advanced Research Questions

Q. What crystallographic methods validate the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystal System : Monoclinic (space group P21_1/n) with unit cell parameters a=6.8220A˚,b=23.567A˚,c=7.3746A˚,β=93.545a = 6.8220 \, \text{Å}, b = 23.567 \, \text{Å}, c = 7.3746 \, \text{Å}, \beta = 93.545^\circ.
  • Data Validation : Refinement parameters (e.g., R-factor < 0.04) ensure accuracy. Hydrogen bonding networks and torsional angles (e.g., C-Cl···O interactions) should be analyzed to confirm stability .

Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazine derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across labs.
  • Structural Analogues : Compare activity of derivatives with controlled substitutions (e.g., 6-bromo vs. 7-methyl groups) to identify pharmacophores .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-311++G**) to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity .

Q. What experimental designs address limitations in studying degradation pathways of this compound?

  • Methodological Answer :

  • Controlled Degradation Studies : Perform accelerated stability tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products.
  • Hyperspectral Imaging (HSI) : Apply HSI to track real-time degradation in complex matrices, though sample cooling is critical to minimize organic compound breakdown during prolonged analysis .

Q. How can mechanistic studies elucidate nucleophilic substitution at the chloroethanone moiety?

  • Methodological Answer :

  • Kinetic Studies : Vary nucleophile concentrations (e.g., NaOMe, LiAlH4_4) and measure reaction rates via stopped-flow spectroscopy.
  • Isotopic Labeling : Use 18O^{18}O-labeled water or 2H^{2}H-substituted nucleophiles to track substitution pathways .
  • Theoretical Modeling : Employ transition state theory (Gaussian 09) to predict activation energies and regioselectivity .

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